REACTION_CXSMILES
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[NH2:1][NH2:2].[CH3:3][N:4]1[C:8](Cl)=[C:7]([N+:10]([O-:12])=[O:11])[C:6]([CH3:13])=[N:5]1>C(O)CC>[NH:1]([C:8]1[N:4]([CH3:3])[N:5]=[C:6]([CH3:13])[C:7]=1[N+:10]([O-:12])=[O:11])[NH2:2]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1N=C(C(=C1Cl)[N+](=O)[O-])C
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Name
|
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Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(CC)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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are added dropwise at 100°
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Type
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TEMPERATURE
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Details
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The reaction mixture is then refluxed for 4 hours
|
Duration
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4 h
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Type
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TEMPERATURE
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Details
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On cooling
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Type
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CUSTOM
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Details
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5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole crystallizes in the form of yellow needles
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Type
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CONCENTRATION
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Details
|
By concentrating the mother liquor an additional quantity of product
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Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
is recrystallized from propanol, yield 98 gms
|
Name
|
|
Type
|
|
Smiles
|
N(N)C1=C(C(=NN1C)C)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |